molecular formula C8H12N4O2 B11743583 methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B11743583
M. Wt: 196.21 g/mol
InChI Key: ZUTJUSMMANCNEL-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a synthetic organic compound that features a triazole ring, a dimethylamino group, and an ester functional group. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Dimethylamino Group: This can be achieved through a substitution reaction where a dimethylamine is introduced to the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can target the triazole ring or the ester group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Potential use in drug development due to its triazole ring, which is a common pharmacophore.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate would depend on its specific application. Generally, compounds with triazole rings can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)prop-2-enoate: Similar structure but with a different triazole isomer.

    Ethyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTJUSMMANCNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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